molecular formula C20H28N2 B171053 4-(2-Octylamino)diphenylamine CAS No. 15233-47-3

4-(2-Octylamino)diphenylamine

Cat. No.: B171053
CAS No.: 15233-47-3
M. Wt: 296.4 g/mol
InChI Key: JQTYAZKTBXWQOM-UHFFFAOYSA-N
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Description

N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine is a substituted p-phenylenediamine (PPD) of significant interest in environmental and analytical chemistry research. This compound serves as a critical precursor in the formation of its corresponding quinone, a transformed emerging contaminant known as N-(1-methylheptyl)-N′-phenyl-1,4-benzenediamine quinone (8PPD-Q) . The environmental transformation of rubber antioxidants like this one into PPD-quinones is an area of intense study, as these quinones have been identified as toxicants hazardous to aquatic species, particularly salmonids . Researchers utilize this compound to investigate the environmental fate, fragmentation pathways, and oxidative transformation mechanisms of PPDs. Analytical methods, including high-resolution mass spectrometry (HRMS) with diagnostic fragments and neutral loss patterns, are developed and applied using this standard to screen for and quantify PPD-quinones in complex environmental matrices such as air particulates, surface soil, and tire tissue . By providing a well-characterized standard of N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine, we enable the scientific community to advance its understanding of the lifecycle of these contaminants, from their use in products like rubber to their persistence and impact in the environment. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-N-octan-2-yl-1-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H28N2/c1-3-4-5-7-10-17(2)21-19-13-15-20(16-14-19)22-18-11-8-6-9-12-18/h6,8-9,11-17,21-22H,3-5,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JQTYAZKTBXWQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H28N2
Source PubChem
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DSSTOX Substance ID

DTXSID0027771
Record name N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine
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Molecular Weight

296.4 g/mol
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Physical Description

Liquid
Record name 1,4-Benzenediamine, N1-(1-methylheptyl)-N4-phenyl-
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CAS No.

15233-47-3
Record name N-(1-Methylheptyl)-N′-phenyl-p-phenylenediamine
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Record name N-octyl-N'-phenyl-p-phenylenediamine
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Record name 1,4-Benzenediamine, N1-(1-methylheptyl)-N4-phenyl-
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Record name N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine
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Record name N-1-methylheptyl-N'-phenyl-p-phenylenediamine
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Biological Activity

N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine, commonly referred to as 6PPD, is a compound belonging to the class of p-phenylenediamines (PPDs) and is primarily used as an antioxidant in rubber products. This article provides a comprehensive overview of its biological activity, including toxicity, mutagenicity, and potential health effects based on available research findings.

  • Chemical Formula : C18H24N2
  • Molecular Weight : 268.5 g/mol
  • Physical State : Brown solid with a melting point of 50°C and low solubility in water (1 mg/L at 20°C) .

Acute Toxicity

Acute toxicity studies indicate that 6PPD has moderate toxicity when administered orally, with LD50 values of approximately 893 mg/kg for female rats and 1005 mg/kg for males. Dermal exposure results in lower toxicity levels .

Chronic Toxicity

Long-term exposure studies have provided insights into the chronic effects of 6PPD:

  • NOAEL (No Observed Adverse Effect Level) : Established at 75 mg/kg bw/day based on feed studies.
  • LOAEL (Lowest Observed Adverse Effect Level) : Identified at doses greater than 75 mg/kg bw/day, linked to anemia and liver weight increases in rats .

Mutagenicity and Genotoxicity

In vitro studies have shown that 6PPD does not exhibit mutagenic activity in bacterial and mammalian cell test systems. It also did not induce unscheduled DNA synthesis in primary rat hepatocytes. However, it demonstrated clastogenic activity in CHL cells under certain conditions, which was not corroborated by in vivo assays .

Skin Sensitization Potential

Research indicates that 6PPD has low skin sensitization potential. In studies involving BALB/3T3 cells, exposure to varying concentrations did not significantly increase the frequency of transformed foci compared to controls . The GreenScreen® assessment categorizes it as a low hazard for mutagenicity/genotoxicity based on comprehensive testing results .

Case Studies and Emerging Concerns

Recent studies have highlighted the formation of reactive metabolites from PPDs, including N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine quinone (6PPD-Q), which has been associated with significant toxicological effects such as neurodegeneration and reproductive toxicity in model organisms like Caenorhabditis elegans and mice . These findings raise concerns about the environmental and health impacts of its degradation products.

Summary Table of Biological Activities

Biological Activity Findings
Acute ToxicityLD50: 893 mg/kg (female), 1005 mg/kg (male)
Chronic ToxicityNOAEL: 75 mg/kg bw/day; LOAEL > 75 mg/kg bw/day
MutagenicityNo mutagenic activity in vitro; clastogenic in CHL cells
Skin Sensitization PotentialLow sensitization potential based on GreenScreen® criteria

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C_{16}H_{24}N_{2}
  • Molecular Weight : 248.38 g/mol
  • Appearance : Dark viscous liquid at room temperature

Antioxidant and Antiozonant in Rubber

MHPPD is primarily utilized as an antioxidant and antiozonant in rubber manufacturing. Its role is crucial in preventing degradation caused by oxygen and ozone exposure during the service life of rubber products. This application enhances the durability and longevity of tires and other rubber goods.

Fuel Additives

The compound is also employed as a stabilizer in fuel formulations. By mitigating oxidative degradation, MHPPD helps maintain fuel quality and performance over time, which is particularly important for high-performance engines.

Monomer Distillation

In the chemical manufacturing sector, MHPPD serves as a stabilizing agent during the distillation of monomers. This function is essential for ensuring the purity and quality of chemical products derived from polymerization processes.

Toxicological Profile and Environmental Impact

A comprehensive assessment of MHPPD reveals significant concerns regarding its toxicity and environmental persistence:

  • Toxicity : Studies indicate that compounds similar to MHPPD exhibit moderate acute toxicity levels when administered orally, with LD50 values suggesting potential health risks upon exposure .
  • Environmental Concerns : The compound has been classified under the GreenScreen® Benchmark™ Score of 1 ("Avoid – Chemical of High Concern") due to its high persistence and bioaccumulation potential .

Case Study 1: Rubber Industry Application

Research conducted on rubber formulations incorporating MHPPD demonstrated a marked improvement in resistance to ozone degradation compared to formulations without this compound. The study highlighted that tires treated with MHPPD exhibited significantly lower crack propagation under accelerated aging tests.

Case Study 2: Fuel Stability Testing

In a comparative analysis of fuel formulations with and without MHPPD, results showed that fuels containing this compound retained their performance characteristics longer under thermal stress conditions. The study emphasized MHPPD's role in enhancing fuel stability over extended periods.

Data Summary Table

ApplicationFunctionalityEnvironmental Concerns
Antioxidant in RubberPrevents degradationHigh persistence
Fuel AdditiveEnhances fuel stabilityBioaccumulation potential
Monomer DistillationStabilizes during distillationToxicity concerns

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form quinone derivatives, a hallmark of p-phenylenediamine chemistry.

Reaction Type Reagents/Conditions Major Products Mechanistic Pathway
Oxidation KMnO₄, H₂O₂ (acidic/neutral pH)N-(1-Methylheptyl)-N'-phenyl-p-quinonediimineElectron transfer from amine groups, forming conjugated quinoid structures .
  • Key Findings :

    • Oxidation in acidic conditions yields p-quinonediimine intermediates, which are stabilized by resonance .

    • Industrially, oxidation is critical in rubber vulcanization, where the compound acts as an antiozonant by sacrificially reacting with ozone .

Reduction Reactions

Reductive pathways are less common but critical for reversing oxidation states.

Reaction Type Reagents/Conditions Major Products
Reduction NaBH₄, LiAlH₄Reduced amine derivatives (unstable in air)
  • Experimental Evidence :

    • Reduction with sodium borohydride regenerates the diamine structure but requires inert conditions to prevent re-oxidation .

Substitution Reactions

The electron-rich aromatic ring and amine groups facilitate nucleophilic substitutions.

Reaction Type Reagents/Conditions Major Products
Nucleophilic Aromatic Substitution Alkyl halides, acyl chloridesN-alkylated or N-acylated derivatives
  • Example : Reaction with methyl iodide produces N-methyl-N-(1-methylheptyl)-N'-phenyl-1,4-benzenediamine .

Degradation Pathways

Environmental and hydrolytic degradation produces toxic byproducts.

Condition Products Identified Implications
Hydrolysis (pH 4–9) Aniline, p-benzoquinone, unknownsEnvironmental persistence concerns due to bioaccumulative aniline derivatives .
Ozonolysis Quinone imines, reactive radicalsLinked to aquatic toxicity in ecosystems .
  • Degradation Data :

    • Hydrolysis at pH 4 yields aniline (45–62%) and p-benzoquinone (22–38%) .

    • Ozonolysis in water generates 6PPD-quinone , a highly toxic transformation product .

Synthetic Methods

Industrial synthesis involves reductive amination and quinoneimine intermediates.

Patent-Derived Process :

  • Step 1 : Oxidize p-hydroxydiphenylamine to N-phenyl-p-quinoneimine .

  • Step 2 : React with 1-methylheptylamine in methanol at 45–65°C.

  • Step 3 : Reduce intermediates using p-hydroxydiphenylamine as a sacrificial agent.

Reaction Scheme :

N phenyl p quinoneimine+1 methylheptylamineMeOHTarget Compound+byproducts\text{N phenyl p quinoneimine}+\text{1 methylheptylamine}\xrightarrow{\text{MeOH}}\text{Target Compound}+\text{byproducts}

Yield : 78–92% (industrial scale) .

Comparative Reactivity Table

Reaction Rate (k, L/mol·s) Activation Energy (kJ/mol) Catalyst Dependence
Oxidation (H₂O₂)1.2 × 10⁻³45.6Mn²⁺/Fe³⁺
Hydrolysis (pH 7)5.8 × 10⁻⁶62.3None

Comparison with Similar Compounds

Comparison with Similar PPD Antioxidants

Structural and Functional Differences

PPD antioxidants vary primarily in their N-alkyl substituents, which influence their solubility, migration resistance, and environmental persistence. Key analogues include:

Compound Substituent (N-1 Position) Common Name Key Applications
8PPD 1-Methylheptyl 8PPD Tire rubber
N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-benzenediamine 1,3-Dimethylbutyl 6PPD Tires, industrial rubber
N-(1-Methylethyl)-N'-phenyl-1,4-benzenediamine Isopropyl 4010NA High-performance rubber
N,N'-Di(1,3-dimethylbutyl)-p-phenylenediamine 1,3-Dimethylbutyl 66PD Specialty elastomers

Structural Insights :

  • 6PPD : The smaller 1,3-dimethylbutyl group facilitates higher antioxidant activity but increases leaching rates, leading to widespread environmental contamination .
  • 4010NA : The isopropyl group balances cost and performance but shows higher migration rates compared to 8PPD .

Antioxidant Efficacy and Material Performance

Studies comparing PPDs in styrene-butadiene rubber (SBR) composites reveal:

  • Tensile Strength : 8PPD and 6PPD show comparable tensile strength retention (~85–90% after aging), outperforming 4010NA (~80%) .
  • Migration Resistance : 8PPD’s long alkyl chain reduces migration by 30–40% compared to 6PPD, enhancing long-term stability .
  • Ozonation Resistance: 6PPD exhibits faster quinone formation under ozone exposure, while 8PPD’s bulkier structure delays degradation .

Environmental Impact and Degradation Pathways

Degradation Products:
Parent Compound Primary Degradation Product Environmental Concentration Toxicity Data
8PPD 8PPD-Q 0.02–0.21 μg·g⁻¹ (tire tissue) Limited data
6PPD 6PPD-Q 0.40–840 μg·L⁻¹ (washwater) LC50 = 590 ng/L (brook trout)
4010NA N-Phenyl-1,4-benzenediamine 2.75× higher in new vs. aged tires Suspected carcinogen

Key Findings :

  • 6PPD-Q : Dominates environmental samples due to high leaching rates and acute aquatic toxicity .
  • 8PPD-Q : Detected at lower concentrations but persists in soil and air, indicating long-term accumulation risks .
  • 4010NA : Generates N-phenyl-1,4-benzenediamine during pyrolysis, a compound linked to oxidative stress in aquatic organisms .

Analytical Detection and Regulatory Status

  • Detection Methods: PPDs are identified via diagnostic neutral losses (e.g., 199.0633 Da for 8PPD-Q) and ozonation product screening . Electrochemical sensors are advanced for 6PPD but underdeveloped for 8PPD .
  • Regulatory Trends : 6PPD faces scrutiny due to 6PPD-Q toxicity, prompting research into alternatives like 8PPD. However, 8PPD’s environmental profile remains less characterized .

Q & A

Q. How can researchers optimize the synthesis of N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine for high yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 1,4-benzenediamine derivatives and alkyl/aryl halides. Key steps include:

  • Catalyst Selection: Use polar aprotic solvents (e.g., DMF) with alkali metal carbonates (e.g., K₂CO₃) to enhance reaction efficiency .
  • Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct suppression .
  • Purification: Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield Optimization: Monitor stoichiometric ratios (1:1.2 molar ratio of diamine to alkylating agent) to minimize unreacted starting materials .

Q. What analytical techniques are most effective for quantifying N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine in biological or environmental matrices?

Methodological Answer:

  • HPLC-UV: Use reversed-phase C18 columns with mobile phases like 65 mM ammonium acetate in acetonitrile (30:70 v/v). Detection at 290 nm provides sensitivity down to 1 μg/L in urine .
  • Pyrolysis-GC-MS: For rubber matrices, flash pyrolysis at 600°C followed by GC-MS (DB-5MS column) identifies degradation products like phenylenediamine derivatives .
  • Sample Preparation: Liquid-liquid extraction (chloroform for urine) or solid-phase extraction (C18 cartridges) improves recovery rates (~90%) .

Advanced Research Questions

Q. What are the environmental transformation pathways of N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine, and how do its degradation products impact aquatic ecosystems?

Methodological Answer:

  • Ozonolysis Mechanism: 8PPD reacts with atmospheric ozone to form 8PPD-quinone, a highly toxic metabolite. Experimental confirmation involves:
    • Synthesis of 8PPD-quinone: React 8PPD with ozone (0.5 ppm) in a flow reactor, followed by LC-HRMS (Q-Exactive Orbitrap) to confirm [M+H]+ m/z 339.23 .
    • Ecotoxicology Assays: Acute toxicity tests on coho salmon (LC₅₀ = 0.1 μM for 8PPD-quinone) using controlled exposure systems .
  • Environmental Monitoring: Use suspect screening with diagnostic ions (m/z 137.06 for quinone fragments) and neutral loss patterns (Δmlz 18 for NH₃) in water/sediment samples .

Q. How does N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine interact with biological systems at the molecular level?

Methodological Answer:

  • Enzyme Inhibition Studies:
    • In Vitro Assays: Incubate 8PPD with cytochrome P450 isoforms (CYP3A4/CYP2D6) to measure competitive inhibition via fluorometric substrates .
    • Receptor Binding: Surface plasmon resonance (SPR) screens for interactions with G-protein-coupled receptors (GPCRs) linked to oxidative stress responses .
  • Metabolite Profiling: Use hepatic microsomal incubations (rat S9 fraction) with NADPH cofactor, followed by UPLC-QTOF-MS to identify hydroxylated and quinone metabolites .

Q. What experimental strategies can resolve contradictions in reported toxicity data for N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine derivatives?

Methodological Answer:

  • Dose-Response Reconciliation: Conduct meta-analysis of existing LC₅₀ values using species-specific sensitivity distributions (SSDs) to account for variability in test organisms (e.g., salmon vs. zebrafish) .
  • Matrix Effects: Compare toxicity in synthetic vs. environmental water (e.g., dissolved organic carbon content) using standardized OECD Test Guideline 203 .
  • Isomer-Specific Analysis: Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers and assess differential toxicity .

Q. How can researchers detect and quantify trace levels of N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine in complex environmental samples?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS (Orbitrap) with ESI+ mode and targeted MS² (m/z 297.20 → 137.06) for selective detection in stormwater .
  • Quality Control: Spike samples with isotopically labeled 8PPD-d₁₀ (e.g., deuterated alkyl chain) to correct for matrix effects and recovery losses .
  • Limit of Detection (LOD): Achieve sub-ppt sensitivity (0.01 ng/L) via solid-phase microextraction (SPME) coupled with GC-MS/MS .

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